molecular formula C11H19N3O4 B1452818 N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate CAS No. 1260683-88-2

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate

Cat. No.: B1452818
CAS No.: 1260683-88-2
M. Wt: 257.29 g/mol
InChI Key: LEFWILSCVIIAMO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases, which are crucial for cell cycle regulation. Additionally, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. Studies have shown that Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate remains stable under controlled conditions for extended periods. Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

In animal models, the effects of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate vary with different dosages. At low doses, the compound has been shown to enhance cellular antioxidant capacity without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative metabolism. For example, it can modulate the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds. Additionally, Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells .

Chemical Reactions Analysis

Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.C2H2O4/c1-6(10-4)9-7(2)11-12(5)8(9)3;3-1(4)2(5)6/h6,10H,1-5H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFWILSCVIIAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate
Reactant of Route 2
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate
Reactant of Route 3
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate
Reactant of Route 4
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate
Reactant of Route 5
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate
Reactant of Route 6
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine oxalate

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